

A Comparative Guide to the Co-crystallization of Dithiosalicylic Acid with Organic Compounds

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Compound of Interest

Compound Name: *Dithiosalicylic acid*

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This guide provides a comparative analysis of the co-crystallization of 2,2'-**dithiosalicylic acid** (DTSA) with various organic compounds. Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other organic molecules without altering their chemical structure. This document summarizes key experimental data, details synthesis protocols, and visualizes experimental workflows to offer a comprehensive resource for researchers in the field.

Performance Comparison of Dithiosalicylic Acid Co-crystals

The following tables summarize the available quantitative data for co-crystals of 2,2'-**dithiosalicylic acid** with benzoic acid and isonicotinohydrazide. At present, detailed quantitative data for the organic salts formed with imidazole and 4-methylimidazole are not extensively reported in the available literature.

Table 1: Crystallographic Data

| Co-crystal Former | Stoichiometry (DTS A:Co - former) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (Å ³) |
|--------------------------|-----------------------------------|----------------|-------------|---------------|---------------|---------------|--------------|---------------|--------------|---------------------|
| Benzoic Acid[1][2][3][4] | 1:2 | Monoclinic | C2/c | 18.13 3(3) | 10.15 3(2) | 14.58 0(3) | 90 | 112.5 5(3) | 90 | 2482. 1(9) |
| Isonicotinohydrazide[5] | 1:2 | Triclinic | P-1 | 7.965 (3) | 9.033 (3) | 10.59 2(4) | 71.21 (3) | 85.11 (3) | 67.29 (3) | 673.5 (4) |

Table 2: Physicochemical Properties

| Co-crystal Former | Melting Point (°C) | Spectroscopic Data (IR, cm ⁻¹) |
|----------------------|--------------------|--|
| Benzoic Acid[1] | 111.1 - 112.5 | 3070 (C-H), 1677 (C=O), 1584 (C=C), 1415 (δ C-H), 706 (δ C=C), 684 (δ OCO) |
| Isonicotinohydrazide | Data not available | Data not available |
| Imidazole | Data not available | Data not available |
| 4-Methylimidazole | Data not available | Data not available |

Experimental Protocols

Detailed methodologies for the synthesis of the **dithiosalicylic acid** co-crystals are provided below. These protocols are based on published literature and offer a starting point for the

replication and further investigation of these systems.

Co-crystal of 2,2'-Dithiosalicylic Acid with Benzoic Acid (1:2)

Method: Solvent-Assisted Grinding followed by Slow Evaporation[1][4]

- Grinding: A 1:1 molar mixture of 2-thiobenzoic acid (which oxidizes in situ to 2,2'-**dithiosalicylic acid**) and benzoic acid is ground together for 15 minutes. A few drops of methanol are added to facilitate the grinding process. This procedure is repeated three times.
- Crystallization: The ground powder is dissolved in a minimal amount of N,N-dimethylformamide (DMF).
- Slow Evaporation: The DMF solution is carefully layered with toluene.
- Crystal Growth: The layered solution is left undisturbed at room temperature, allowing for the slow evaporation of the solvents and the formation of colorless block-like crystals of the 1:2 co-crystal.

Co-crystal of 2,2'-Dithiosalicylic Acid with Isonicotinohydrazide (1:2)

Method: Solution Crystallization[6]

- Dissolution: 2,2'-Dithiodibenzoic acid and a twofold molar excess of isonicotinohydrazide are dissolved in methanol.
- Crystallization: The solution is allowed to stand at room temperature.
- Crystal Growth: Slow evaporation of the methanol results in the formation of the 1:2 co-crystal.

Organic Salts of 2,2'-Dithiosalicylic Acid with Imidazole and 4-Methylimidazole

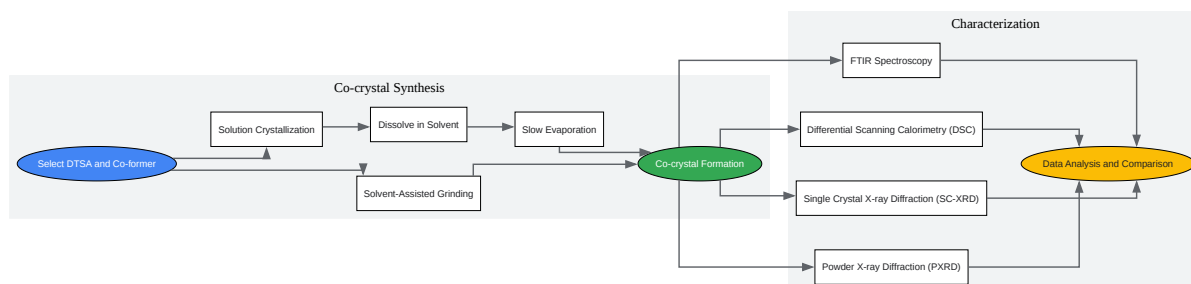
Method: Co-crystallization (General)[6]

While specific detailed protocols for these organic salts are not readily available, a general approach based on standard co-crystallization techniques can be employed.

- Screening: Initial screening for co-crystal/salt formation can be performed by techniques such as solvent-assisted grinding or slurry crystallization using various solvents.
- Stoichiometry: Equimolar ratios of 2,2'-**dithiosalicylic acid** and either imidazole or 4-methylimidazole are typically used in the initial screening.
- Characterization: The resulting solid phases are analyzed using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopic methods to confirm the formation of a new crystalline phase.
- Single Crystal Growth: For structural elucidation, single crystals can be grown by slow evaporation from a suitable solvent system identified during the screening process.

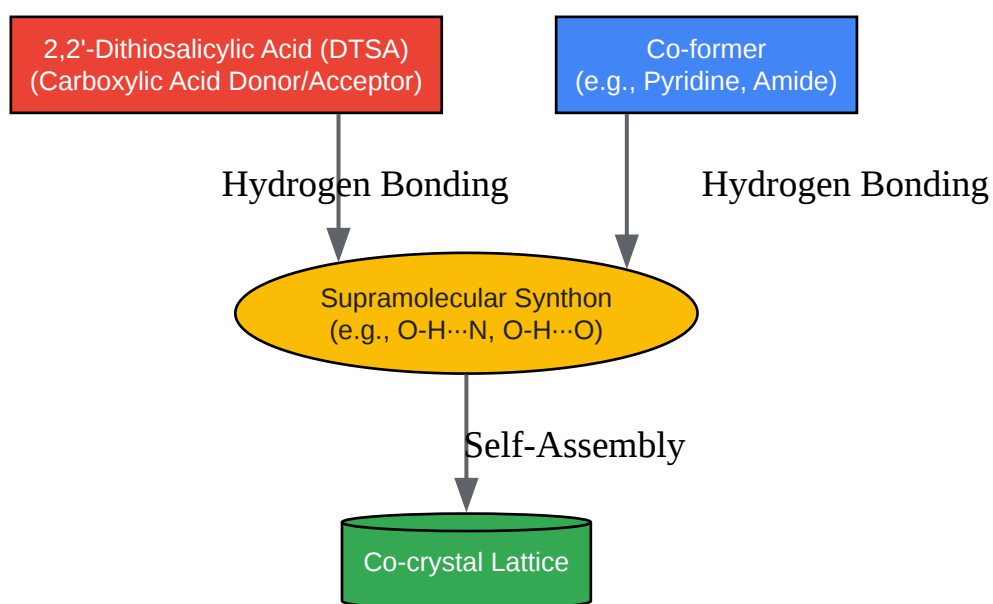
Visualization of Experimental Workflows

The following diagrams illustrate the logical steps involved in the synthesis and characterization of **dithiosalicylic acid** co-crystals.



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Caption: General workflow for the synthesis and characterization of **dithiosalicylic acid** co-crystals.



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Caption: Logical relationship of molecular recognition leading to co-crystal formation.

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